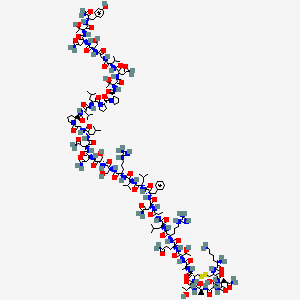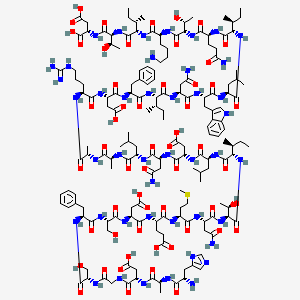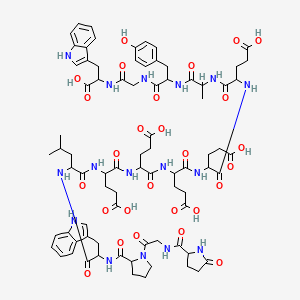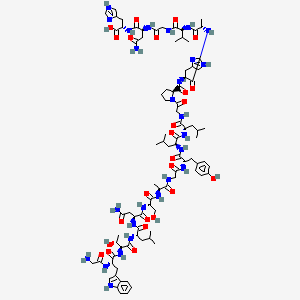
Amylin (rata)
Descripción general
Descripción
It plays a crucial role in glycemic regulation by slowing gastric emptying, promoting satiety, and inhibiting postprandial glucagon secretion . In rats, amylin has been extensively studied for its physiological and pharmacological effects, making it a valuable model for understanding its role in metabolism and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Amylin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, amylin serves as a model peptide for studying protein folding, aggregation, and amyloid formation . In biology, it is used to investigate the regulation of glucose homeostasis, appetite control, and energy metabolism . In medicine, amylin and its analogs, such as pramlintide, are used to treat diabetes and obesity by mimicking the peptide’s physiological effects . Industrial applications include the development of amylin-based therapeutics and diagnostic tools .
Mecanismo De Acción
Target of Action
Amylin, also known as islet amyloid polypeptide (IAPP), is a pancreatic beta-cell hormone that is co-secreted with insulin . The primary targets of Amylin are the amylin receptors (AM-R) and the calcitonin receptors . These receptors are found in various parts of the body, including the brain, where they play a significant role in regulating metabolic processes .
Mode of Action
Amylin interacts with its targets through both endocytotic and non-endocytotic (translocation) mechanisms . At low concentrations, the internalization of amylin monomers in pancreatic cells is completely blocked by the selective AM-R antagonist, indicating an AM-R dependent mechanism . At higher concentrations, amylin enters cells through translocation and macropinocytosis . Amylin primarily acts by inhibiting glucagon secretion, delaying gastric emptying, and acting as a satiety agent .
Biochemical Pathways
Amylin affects glucose control through several mechanisms, including slowed gastric emptying, regulation of postprandial glucagon, and reduction of food intake . It also plays a role in the synthesis, trafficking, and degradation of islet amyloid polypeptide (IAPP) in the pancreas . Furthermore, amylin has been shown to interact with other metabolically active hormones such as cholecystokinin, leptin, and estradiol .
Pharmacokinetics
Amylin exhibits physicochemical properties that predispose the peptide hormone to aggregate and form amyloid fibers, which may play a part in β-cell destruction in type 2 diabetes . This makes it unsuitable for pharmacological use. A stable analog, pramlintide, which has actions and pharmacokinetic and pharmacodynamic properties similar to the native peptide, has been developed .
Result of Action
The physiological effects of amylin and its analogs are mediated by direct brain activation, with the caudal hindbrain playing the most prominent role . Studies with dual amylin and calcitonin receptor agonists have demonstrated robust body weight loss, improved glucose tolerance, and a decreased deposition of fat in liver tissue beyond what is observed after a body weight loss .
Action Environment
The action of Amylin can be influenced by various environmental factors. For instance, the rate of gastric emptying and the secretion of pancreatic glucagon, particularly in postprandial states, can be affected by the nutrient stimuli . Moreover, the efficacy of amylin can be influenced by the presence of other hormones in the body, such as insulin, with which it is co-secreted .
Direcciones Futuras
Amylin and its analogs have shown potential in the treatment of obesity and non-alcoholic fatty liver disease . Further studies are needed on these alternative therapies in non-responders of CGRP (-receptor) targeted therapies with the ultimate aim to pave the way towards a headache-free future for all migraine patients .
Análisis Bioquímico
Biochemical Properties
Amylin is a naturally occurring 4 kDa peptide hormone composed of 37 amino acids with an intramolecular disulfide bridge between cysteine residues at positions 2 and 7 and an amidated C-terminus . Both of these are essential for amylin to carry out its biological activity . Amylin is primarily synthesized in the pancreatic islet β-cells . Expression of amylin has also been detected in the gastrointestinal system, lung tissue, and nervous system .
Cellular Effects
Amylin is a neuroendocrine hormone that acts centrally . It is highly conserved phylogenetically, which often indicates a significant role physiologically . Amylin reportedly has several biological roles. These include regulation of energy homeostasis, acting as an adiposity signal, bone metabolism, blood pressure regulation, and locomotor activity . Amylin inhibits food intake, delays gastric emptying, and decreases blood glucose levels, leading to the reduction of body weight .
Molecular Mechanism
Amylin is a 37-amino-acid peptide that activates its specific receptors, which are multisubunit G protein–coupled receptors resulting from the coexpression of a core receptor protein with receptor activity–modifying proteins, resulting in multiple receptor subtypes . Amylin receptors are formed when the calcitonin receptor is in complex with receptor activity–modifying proteins 1, 2 or 3 .
Temporal Effects in Laboratory Settings
Amylin increases energy expenditure in rats; this effect occurs under various experimental conditions after peripheral and central administration . Chronic studies in diet-induced obesity-prone rats revealed significant reduction in cumulative food intake and body weight, driven by decreases in fat mass without loss of muscle mass .
Dosage Effects in Animal Models
Amylin (50 μg/kg · d) or leptin (125 μg/kg · d) infusion to lean rats decreased 28-d food intake (14 and 10%, respectively), body weight (amylin by 4.3%, leptin by 4.9%), and epididymal fat (amylin by 19%, leptin by 37%) .
Metabolic Pathways
Amylin is important in numerous systems that regulate glycemic control, food intake, and body mass . In the rat skeletal muscle, amylin leads to insulin resistance by impairing glycogen synthase activity and increasing glycogen breakdown and subsequently glycolysis, the latter resulting in increased lactate output .
Transport and Distribution
Amylin is co-stored and co-secreted with insulin by pancreatic islet β-cells . Amylin inhibits food intake, delays gastric emptying, and decreases blood glucose levels, leading to the reduction of body weight . Therefore, amylin as well as insulin play important roles in controlling the level of blood glucose .
Subcellular Localization
Amylin protein is strongly expressed in the cytoplasm in Neuro-2a cells . Amylin colocalized with the cerebral cortex neurons and dopaminergic neurons of the ventral tegmental area in the immature rat brain, and progesterone and dexamethasone influenced the expression of amylin protein in the rat brain and Neuro-2a cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of amylin typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each amino acid addition involves deprotection and coupling reactions, often using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation . After the complete assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of amylin involves large-scale SPPS, which is optimized for efficiency and yield. The process includes automated peptide synthesizers, high-performance liquid chromatography (HPLC) for purification, and mass spectrometry for characterization . Advances in peptide synthesis technology have enabled the production of amylin and its analogs on a commercial scale, facilitating their use in research and therapeutic applications .
Análisis De Reacciones Químicas
Types of Reactions: Amylin undergoes various chemical reactions, including oxidation, reduction, and substitution . Oxidation reactions often involve the formation of disulfide bonds between cysteine residues, which are crucial for the peptide’s stability and biological activity . Reduction reactions can break these disulfide bonds, leading to changes in the peptide’s conformation and function . Substitution reactions, such as the incorporation of non-natural amino acids, can modify the peptide’s properties and enhance its therapeutic potential .
Common Reagents and Conditions: Common reagents used in amylin reactions include oxidizing agents like hydrogen peroxide for disulfide bond formation and reducing agents like dithiothreitol (DTT) for disulfide bond cleavage . Substitution reactions often employ reagents like N-methylmorpholine (NMM) and N,N’-diisopropylcarbodiimide (DIC) for peptide bond formation . These reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed: The major products formed from amylin reactions include various analogs and derivatives with modified biological activities . For example, PEGylated amylin, which involves the attachment of polyethylene glycol (PEG) to the peptide, has been developed to enhance its stability and prolong its half-life in vivo . These modifications can improve the peptide’s therapeutic efficacy and reduce its immunogenicity .
Comparación Con Compuestos Similares
Amylin is part of the calcitonin family of peptides, which includes calcitonin, calcitonin gene-related peptide (CGRP), adrenomedullin, and intermedin . Compared to these peptides, amylin has unique properties, such as its co-secretion with insulin and its specific role in glycemic regulation . Similar compounds include pramlintide, an amylin analog used clinically to treat diabetes, and cagrilintide, a long-acting amylin analog under investigation for obesity treatment . These analogs have been designed to enhance the peptide’s stability, receptor affinity, and therapeutic efficacy .
Propiedades
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S,3R)-2-[[(2S)-2-[[(4R,7S,10S,13S,16S,19R)-16-(2-amino-2-oxoethyl)-19-[[(2S)-2,6-diaminohexanoyl]amino]-7,13-bis[(1R)-1-hydroxyethyl]-10-methyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C167H272N52O53S2/c1-72(2)53-95(136(243)185-66-122(237)217-50-30-38-111(217)154(261)211-125(78(13)14)158(265)204-105(56-75(7)8)164(271)219-52-32-40-113(219)165(272)218-51-31-39-112(218)155(262)216-130(86(22)227)162(269)203-104(64-120(176)235)146(253)209-123(76(9)10)156(263)184-65-121(236)189-106(67-220)149(256)201-102(62-118(174)233)147(254)215-129(85(21)226)161(268)193-94(131(177)238)57-88-41-43-89(228)44-42-88)195-143(250)100(60-116(172)231)199-144(251)101(61-117(173)232)200-150(257)107(68-221)206-151(258)108(69-222)205-138(245)92(37-29-49-183-167(180)181)191-157(264)124(77(11)12)210-145(252)97(55-74(5)6)197-141(248)98(58-87-33-24-23-25-34-87)198-142(249)99(59-115(171)230)194-132(239)79(15)186-140(247)96(54-73(3)4)196-137(244)91(36-28-48-182-166(178)179)190-139(246)93(45-46-114(170)229)192-160(267)127(83(19)224)212-133(240)80(16)187-152(259)109-70-273-274-71-110(207-135(242)90(169)35-26-27-47-168)153(260)202-103(63-119(175)234)148(255)214-126(82(18)223)159(266)188-81(17)134(241)213-128(84(20)225)163(270)208-109/h23-25,33-34,41-44,72-86,90-113,123-130,220-228H,26-32,35-40,45-71,168-169H2,1-22H3,(H2,170,229)(H2,171,230)(H2,172,231)(H2,173,232)(H2,174,233)(H2,175,234)(H2,176,235)(H2,177,238)(H,184,263)(H,185,243)(H,186,247)(H,187,259)(H,188,266)(H,189,236)(H,190,246)(H,191,264)(H,192,267)(H,193,268)(H,194,239)(H,195,250)(H,196,244)(H,197,248)(H,198,249)(H,199,251)(H,200,257)(H,201,256)(H,202,260)(H,203,269)(H,204,265)(H,205,245)(H,206,258)(H,207,242)(H,208,270)(H,209,253)(H,210,252)(H,211,261)(H,212,240)(H,213,241)(H,214,255)(H,215,254)(H,216,262)(H4,178,179,182)(H4,180,181,183)/t79-,80-,81-,82+,83+,84+,85+,86+,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,123-,124-,125-,126-,127-,128-,129-,130-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQDOUOEJSDDQH-BJQYWQRQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC(=O)N)NC(=O)C(CCCCN)N)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)[C@@H](C)O)CC(=O)N)NC(=O)[C@H](CCCCN)N)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N3CCC[C@H]3C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C167H272N52O53S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3920 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does rat amylin differ from human amylin in terms of its effects on amyloid formation?
A: While both rat and human amylin are peptides involved in glucose regulation, they exhibit different behaviors regarding amyloid formation. [] Rat amylin has been shown to have weak amyloid-inhibiting properties against human amylin aggregation. [] This suggests that rat amylin may not be an effective inhibitor of human amylin aggregation and calls into question the use of rat amylin or the similar FDA-approved drug pramlintide as therapeutic agents for targeting human amylin aggregation. []
Q2: What is the potential mechanism behind the toxicity observed with rat amylin?
A: Molecular dynamics studies suggest that rat amylin, particularly in mixed human-rat amylin fibril-like oligomers, might exert toxic effects through membrane leakage due to pore formation. [] This finding highlights a possible mechanism for the cytotoxicity of rat amylin observed in experiments. []
Q3: Where are amylin and vaspin expressed, and how does nutritional status affect their expression?
A: Both amylin and vaspin are expressed in human and rat placenta. [] Interestingly, their expression levels demonstrate an inverse relationship during pregnancy and in response to food restriction. [] Vaspin expression peaks at the end of pregnancy and increases with food restriction, while amylin expression is highest at the beginning of pregnancy and decreases with food restriction. [] This suggests that these peptides may play a role in regulating placental metabolic functions in response to energy status. []
Q4: How does the pharmacological profile of amylin receptors in intact skeletal muscle compare to that in muscle cell lines?
A: Studies using intact rat soleus muscle and rodent skeletal muscle cell lines (L6 and C2C12) revealed differences in the pharmacological characteristics of amylin receptors. [] In intact muscle, amylin exhibited higher potency compared to calcitonin gene-related peptide (CGRP) in stimulating cyclic AMP production and inhibiting insulin-stimulated glycogen formation. [] Conversely, in L6 and C2C12 cells, CGRP was significantly more potent than amylin in eliciting these effects. [] These findings underscore the distinct pharmacological profiles of amylin receptors in different muscle models. []
Q5: What is the role of insulin-degrading enzyme (IDE) in amylin degradation and cytotoxicity?
A: Research using RIN-m5F insulinoma cells demonstrated that IDE plays a crucial role in the degradation of both amylin and insulin. [] Inhibition of IDE by bacitracin resulted in decreased amylin degradation, increased amyloid formation, and enhanced amylin-induced cytotoxicity. [] This suggests that IDE is essential for amylin clearance and the prevention of amyloid aggregation, thereby protecting against amylin's cytotoxic effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










